4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorine atom, a piperidinone ring, and an isoindole-dione moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The reaction conditions often require specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.
Scientific Research Applications
4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as cancer treatment and immune modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate protein-protein interactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated isoindole-dione derivatives and piperidinone-containing molecules. These compounds share structural features and may exhibit similar chemical properties and reactivity.
Uniqueness
4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHJKBFAAWAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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